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Introduction

Fumonisins are a group of mycotoxins produced primarily by Fusarium species, commonly

contaminating maize and maize-based products worldwide.[1][2][3] Fumonisin B1 (FB1) is the

most prevalent and toxicologically significant member of this family, classified as a Group 2B

carcinogen (possibly carcinogenic to humans) by the International Agency for Research on

Cancer (IARC).[4] Due to their potential health risks to humans and animals, regulatory limits

for fumonisins in food and feed have been established in many countries.[5][6]

Fumonisins can exist in free, "hidden," or matrix-bound forms.[3] Routine analytical methods

may only detect free fumonisins, leading to an underestimation of total contamination. To

address this, an alkaline hydrolysis step is employed. This process cleaves the two tricarballylic

acid (TCA) side chains from the fumonisin backbone, converting various fumonisin B

analogues (FB1, FB2, FB3) and some bound forms into their corresponding hydrolyzed

aminopentol backbone (e.g., HFB1 or AP1).[4][7][8] Quantifying this common backbone via

methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) allows for

the determination of "total" fumonisins, providing a more accurate assessment of

contamination.[4]

This application note provides a detailed protocol for the determination of total fumonisins in

food and feed matrices using alkaline hydrolysis followed by LC-MS/MS analysis.
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The core of this method is the base-catalyzed hydrolysis of the ester linkages in fumonisins.

Under alkaline conditions (e.g., using potassium or calcium hydroxide), the TCA side chains are

removed from the aminopolyol backbone.[9][10][11] This reaction converts fumonisin B1 (FB1),

FB2, and FB3 into their stable, hydrolyzed forms (HFB1, HFB2, and HFB3). These hydrolyzed

products are then extracted, purified using solid-phase extraction (SPE), and quantified using a

sensitive analytical technique such as LC-MS/MS. The workflow ensures that both free and a

portion of conjugated or bound fumonisins are measured collectively.
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Caption: Chemical conversion of Fumonisin B1 to its aminopentol backbone.

Experimental Protocols
This section details the step-by-step methodology for sample preparation, hydrolysis, cleanup,

and analysis.

1. Reagents and Materials

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade or equivalent).
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Acids/Bases: Formic acid (FA), Potassium hydroxide (KOH) or Calcium hydroxide (Ca(OH)₂).

Salts: Ammonium formate.

Standards: Certified reference standards of Fumonisin B1 (FB1), Fumonisin B2 (FB2),

Fumonisin B3 (FB3), and their hydrolyzed forms (HFB1, HFB2, HFB3). Isotope-labeled

internal standards (e.g., ¹³C-FBs) are recommended for improved accuracy.[4]

SPE Cartridges: Strong Anion Exchange (SAX) or a mixed-mode polymeric sorbent like MAX

(Mixed-Mode Anion Exchange).[4][12][13]

Equipment: Homogenizer/blender, vortex mixer, centrifuge, analytical balance, pH meter,

SPE manifold, LC-MS/MS system.

2. Sample Preparation and Extraction

Homogenize a representative portion of the solid sample (e.g., maize, animal feed) to a fine

powder (<0.8 mm).[14]

Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

Add 20 mL of extraction solvent. A common solvent is a mixture of acetonitrile/water/formic

acid (74:25:1, v/v/v) or acetonitrile/methanol/water (25:25:50, v/v/v).[4][10][14]

Vortex vigorously for 1-2 minutes, followed by shaking on a mechanical shaker for 30-60

minutes or ultrasonication.[4][15]

Centrifuge the mixture at ≥4000 rpm for 10-15 minutes.

Collect the supernatant (extract) for the subsequent hydrolysis step.

3. Alkaline Hydrolysis Protocol

Transfer a specific volume (e.g., 2 mL) of the sample extract into a clean tube.

If using internal standards, add them to the extract at this stage.[4]

Add 2 mL of 2.0 M potassium hydroxide (KOH) solution.
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Vortex the mixture and incubate in a water bath at 60°C for 30-60 minutes to ensure

complete hydrolysis.[4][15]

After incubation, cool the sample to room temperature.

Neutralize the sample by adding an appropriate amount of acid (e.g., formic acid) to a pH of

approximately 6-7.

4. Solid-Phase Extraction (SPE) Cleanup The purpose of the cleanup step is to remove matrix

interferences prior to LC-MS/MS analysis. A strong anionic exchange (MAX) procedure is

effective for purifying hydrolyzed fumonisins.[4][12][13]

Conditioning: Condition a MAX SPE cartridge (e.g., 60 mg, 3 mL) by passing 2 mL of

methanol followed by 2 mL of water.

Loading: Load the entire neutralized hydrolysate onto the conditioned cartridge.

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove

neutral and basic interferences. Discard the washings.

Elution: Elute the hydrolyzed fumonisins (HFB1, HFB2, HFB3) with 2-4 mL of 2% formic acid

in methanol.

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of

nitrogen at 40-50°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial

mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, <2 µm

particle size) is commonly used.[12][13]

Mobile Phase A: 0.1-0.2% Formic acid and 5-10 mM ammonium formate in water.[12][16]

Mobile Phase B: 0.1-0.2% Formic acid in methanol or acetonitrile.[12][16]

Flow Rate: 0.2-0.4 mL/min.
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Injection Volume: 5-10 µL.

Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping

up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

Mass Spectrometry:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[12]

[13][17] Monitor at least two MRM transitions per analyte for quantification and

confirmation.

1. Sample Homogenization

2. Solvent Extraction
(ACN/MeOH/H₂O)

3. Alkaline Hydrolysis
(KOH, 60°C)

4. SPE Cleanup
(MAX Cartridge)

5. LC-MS/MS Analysis
(C18, ESI+, MRM)

6. Data Quantification
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Caption: Experimental workflow for total fumonisin analysis.

Quantitative Data Summary
The performance of methods for determining fumonisins and their hydrolyzed metabolites

varies by matrix and specific protocol. The table below summarizes validation data from

published studies.

Analyte(s
)

Matrix Method
LOQ
(µg/kg)

Recovery
(%)

Precision
(RSD, %)

Referenc
e

FB1, FB2,

FB3,

HFB1,

HFB2,

HFB3

Broiler

Chicken

Feed &

Excreta

UPLC-

MS/MS
160

82.6 -

115.8
3.9 - 18.9

[4][12][13]

[17]

FB1, FB2,

HFB1

Microbial

Culture

Media

LC/ESI-MS

20 (FB1,

FB2), 50

(HFB1)

Not

Reported

Not

Reported
[18]

FB1, FB2,

HFB1,

pHFB1a,

pHFB1b

Broiler

Chicken

Plasma

UPLC-

MS/MS

0.72 - 2.5

(ng/mL)

Within

specified

ranges

Within

specified

ranges

[16]

AP1, FB1,

FB2

Alkali-

processed

Corn

Foods

HPLC-FLD

~10 (AP1),

~20

(FB1/FB2)

Generally

satisfactory

Not

Reported
[9][10]

FB1, FB2 Corn LC/MS
Not

specified
90.4 - 101 2.8 - 7.1 [14]

LOQ: Limit of Quantification; RSD: Relative Standard Deviation; AP1: Aminopentol from FB1;

HFBx: Hydrolyzed Fumonisin Bx; pHFBx: Partially Hydrolyzed Fumonisin Bx.
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Conclusion
The determination of total fumonisins through alkaline hydrolysis provides a comprehensive

and accurate measure of contamination in complex matrices like food and animal feed. The

conversion of various fumonisin B analogues to their common aminopentol backbone (HFB)

simplifies analysis and accounts for forms that may be missed by conventional methods. The

detailed LC-MS/MS protocol presented here, including sample extraction, hydrolysis, and SPE

cleanup, offers a robust and sensitive workflow for researchers and scientists in food safety

and drug development, ensuring compliance with regulatory standards and safeguarding

consumer health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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